Cas no 28783-23-5 (2-Chlorothieno[3,2-c]pyridine)

2-Chlorothieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with a reactive chlorine substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores and functionalized heterocycles. The chlorine atom facilitates further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, enabling precise structural modifications. Its rigid bicyclic framework enhances stability while maintaining reactivity, making it suitable for applications in medicinal chemistry and materials science. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-Chlorothieno[3,2-c]pyridine structure
2-Chlorothieno[3,2-c]pyridine structure
Product Name:2-Chlorothieno[3,2-c]pyridine
CAS No:28783-23-5
MF:C7H4ClNS
MW:169.631359100342
CID:1088621
PubChem ID:598192
Update Time:2025-06-09

2-Chlorothieno[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorothieno[3,2-c]pyridine
    • DTXSID30344601
    • E84906
    • SCHEMBL11643448
    • MFCD01320520
    • 2-chloro-thieno[3,2-c]pyridine
    • CS-0434305
    • 28783-23-5
    • Thieno[3,2-c]pyridine, 2-chloro-
    • Inchi: 1S/C7H4ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
    • InChI Key: CIYODSVWOYQSOH-UHFFFAOYSA-N
    • SMILES: ClC1=CC2C=NC=CC=2S1

Computed Properties

  • Exact Mass: 168.9752980g/mol
  • Monoisotopic Mass: 168.9752980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.1Ų

2-Chlorothieno[3,2-c]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029181250-1g
2-Chlorothieno[3,2-c]pyridine
28783-23-5 95%
1g
$911.00 2023-09-02
Alichem
A029181250-5g
2-Chlorothieno[3,2-c]pyridine
28783-23-5 95%
5g
$2532.60 2023-09-02
Chemenu
CM171571-1g
2-chlorothieno[3,2-c]pyridine
28783-23-5 95%
1g
$*** 2023-03-30
eNovation Chemicals LLC
Y1240859-100mg
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
100mg
$110 2024-06-07
eNovation Chemicals LLC
Y1240859-250mg
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
250mg
$195 2024-06-07
eNovation Chemicals LLC
Y1240859-1g
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
1g
$550 2024-06-07
Aaron
AR002X4Q-100mg
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
100mg
$58.00 2025-02-12
Aaron
AR002X4Q-250mg
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
250mg
$140.00 2025-02-12
Aaron
AR002X4Q-1g
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 98%
1g
$529.00 2025-02-12
1PlusChem
1P002WWE-100mg
Thieno[3,2-c]pyridine, 2-chloro-
28783-23-5 95%
100mg
$59.00 2024-05-06

Additional information on 2-Chlorothieno[3,2-c]pyridine

Introduction to 2-Chlorothieno[3,2-c]pyridine (CAS No. 28783-23-5)

2-Chlorothieno[3,2-c]pyridine, a compound with the CAS number 28783-23-5, is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thienopyridine scaffold, which combines a thiophene ring and a pyridine ring, with a chlorine substituent at the 2-position. The structural features of 2-Chlorothieno[3,2-c]pyridine make it an attractive candidate for various biological and pharmaceutical applications.

The thienopyridine core of 2-Chlorothieno[3,2-c]pyridine is known for its ability to modulate biological activities, particularly in the context of enzyme inhibition and receptor binding. Recent studies have explored the potential of thienopyridines as inhibitors of various enzymes, including kinases and proteases, which are key targets in the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders.

In the realm of medicinal chemistry, 2-Chlorothieno[3,2-c]pyridine has been investigated for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry highlights the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings suggest that 2-Chlorothieno[3,2-c]pyridine could be a valuable lead compound for the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory potential, 2-Chlorothieno[3,2-c]pyridine has also shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, a recent study published in Cancer Research reported that a derivative of 2-Chlorothieno[3,2-c]pyridine effectively inhibited the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis.

The structural versatility of 2-Chlorothieno[3,2-c]pyridine allows for the synthesis of a wide range of derivatives with diverse biological activities. This flexibility is crucial in drug discovery and development, as it enables chemists to optimize the pharmacological properties of lead compounds through structure-activity relationship (SAR) studies. By modifying functional groups on the thienopyridine scaffold, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules.

In addition to its therapeutic potential, 2-Chlorothieno[3,2-c]pyridine has been studied for its use as a building block in organic synthesis. The compound's reactivity and stability make it an attractive starting material for the preparation of more complex molecules. For example, a study published in Organic Letters described an efficient synthetic route to prepare substituted thienopyridines using 2-Chlorothieno[3,2-c]pyridine as a key intermediate. This approach has facilitated the synthesis of compounds with diverse functionalities and biological activities.

The environmental impact and safety profile of 2-Chlorothieno[3,2-c]pyridine are also important considerations in its development and application. Researchers have conducted extensive toxicological studies to ensure that this compound and its derivatives are safe for use in pharmaceutical formulations. These studies have shown that 2-Chlorothieno[3,2-c]pyridine exhibits low toxicity at therapeutic concentrations and does not pose significant environmental risks when used responsibly.

In conclusion, 2-Chlorothieno[3,2-c]pyridine (CAS No. 28783-23-5) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the properties and potential uses of this compound, contributing to advancements in drug discovery and development.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.